
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, also known as DMQD, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. DMQD is a synthetic compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects in the body. Studies have shown that N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can reduce oxidative stress and inflammation, which are implicated in the development of many diseases. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide is its potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the development of new drugs. However, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of new N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide is a promising compound with a range of potential therapeutic applications. Its potent antioxidant, anti-inflammatory, and anticancer activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-(2,5-dimethylphenyl)propanamide in the presence of a catalyst. The reaction is carried out under specific conditions to yield N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Studies have shown that N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide exhibits potent antioxidant, anti-inflammatory, and anticancer activities. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-21(25)24(20-10-14(2)6-7-15(20)3)13-17-11-16-12-18(27-4)8-9-19(16)23-22(17)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSXZOXXWUFMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

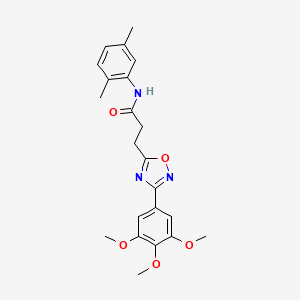


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)
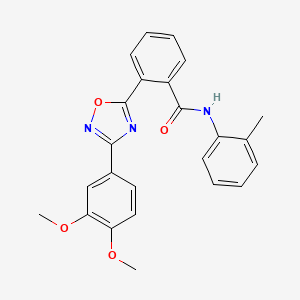
![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)

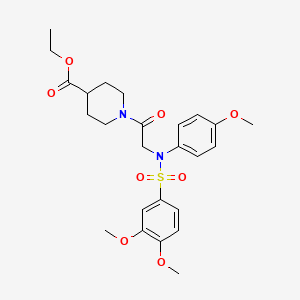
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

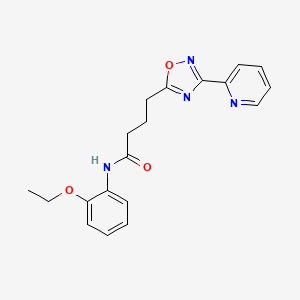
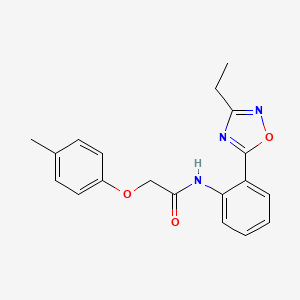
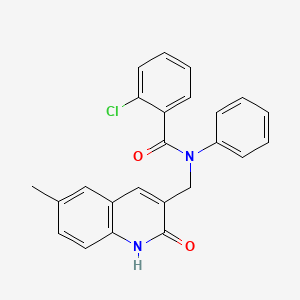
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)